An In-Depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties and biological activity. The introduction of chirality and specific substitution patterns, such as at the 3-position, can significantly influence a molecule's interaction with biological targets, enhancing potency, selectivity, and pharmacokinetic profiles.[1] This guide focuses on a specific derivative, 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a compound of interest for researchers engaged in the discovery and development of novel therapeutics. While a specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases, the free base, 1-Isopropylpiperidine-3-carboxylic acid, is identified by CAS Number 762180-94-9 .[2] The hydrochloride salt, readily prepared from the free base, offers advantages in terms of solubility and handling for research and development purposes.
Physicochemical Properties and Structural Information
A comprehensive understanding of a compound's properties is fundamental to its application in drug discovery. The following table summarizes the key computed and reported properties for 1-Isopropylpiperidine-3-carboxylic acid and its hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 762180-94-9 | Not consistently reported | [2] |
| Molecular Formula | C9H17NO2 | C9H18ClNO2 | [2][3] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol | [2] |
| IUPAC Name | 1-isopropylpiperidine-3-carboxylic acid | 1-isopropylpiperidine-3-carboxylic acid;hydrochloride | [3] |
| SMILES | CC(C)N1CCCC(C1)C(=O)O | CC(C)N1CCCC(C1)C(=O)O.Cl | [3] |
| Predicted XlogP | -1.2 | N/A | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | Sealed in dry, room temperature | [2] |
Synthesis and Manufacturing
The synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride can be approached through several strategic routes, primarily involving the N-alkylation of a piperidine-3-carboxylic acid precursor. A common and effective method is the reductive amination of piperidine-3-carboxylic acid (nipecotic acid) with acetone.
Conceptual Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.
Caption: A general workflow for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.
Detailed Experimental Protocol: Synthesis of 1-Isopropylpiperidine-3-carboxylic Acid Hydrochloride
This protocol is a representative procedure based on established methods for N-alkylation of amino acids.
Materials:
-
Piperidine-3-carboxylic acid (Nipecotic acid)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
N-Alkylation:
-
To a solution of piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add acetone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 1-Isopropylpiperidine-3-carboxylic acid (free base).
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.1 eq) in diethyl ether or isopropanol with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Dry the purified 1-Isopropylpiperidine-3-carboxylic acid hydrochloride under vacuum to a constant weight.
-
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[4] Alternatively, detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be employed.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV (if derivatized), ELSD, or MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation.
-
¹H NMR: Will show characteristic peaks for the isopropyl group (a doublet and a septet), as well as signals for the piperidine ring protons and the acidic proton of the carboxylic acid.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the isopropyl group and piperidine ring.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 172.13321.[3]
Applications in Drug Discovery and Development
The 1-isopropyl-piperidine-3-carboxylic acid moiety represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The N-isopropyl group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Role as a Chemical Intermediate
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[5] The carboxylic acid functional group can be readily converted to other functionalities such as amides, esters, and alcohols, allowing for the exploration of a wide chemical space.
Potential Therapeutic Areas
Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known to interact with neurotransmitter systems, particularly as GABA uptake inhibitors. While the specific biological activity of 1-Isopropylpiperidine-3-carboxylic acid is not extensively documented in publicly available literature, its structural similarity to known neuromodulatory agents suggests potential applications in neuroscience research, including the development of treatments for neurological disorders.[5]
Structure-Activity Relationship (SAR) Studies
The incorporation of the 1-isopropyl-piperidine-3-carboxylic acid scaffold into lead compounds allows for systematic SAR studies. By modifying the substituents on the piperidine ring and the carboxylic acid group, researchers can probe the structural requirements for optimal biological activity.
Conclusion
1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a valuable chemical entity for researchers in the pharmaceutical and chemical sciences. Its synthesis is achievable through established chemical transformations, and its structure provides a versatile platform for the development of novel compounds. While detailed biological data for this specific molecule is limited, the broader importance of the piperidine-3-carboxylic acid scaffold in medicinal chemistry underscores its potential as a key building block in the quest for new and effective therapeutics. This guide provides a foundational understanding of its properties, synthesis, and potential applications to support ongoing research and development efforts.
References
-
Cenmed Enterprises. 1 Isopropylpiperidine 3 Carboxylic Acid Hydrochloride. Available from: [Link]
- Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025).
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
PubChemLite. 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Available from: [Link]
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The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]
- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
-
PubChem. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid | C10H17NO4 | CID 82162777. Available from: [Link]
- Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]
- Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
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PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
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DigitalCommons@TMC. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available from: [Link]
Sources
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- 5. 1-(3-Carboxypropyl)piperidine-3-carboxylic acid | C10H17NO4 | CID 82162777 - PubChem [pubchem.ncbi.nlm.nih.gov]
